1-(7-Methyl-1,4-thiazepan-4-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(7-Methyl-1,4-thiazepan-4-yl)prop-2-en-1-one is a chemical compound characterized by a thiazepane ring structure with a methyl group at the 7th position and a prop-2-en-1-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7-Methyl-1,4-thiazepan-4-yl)prop-2-en-1-one typically involves the formation of the thiazepane ring followed by the introduction of the prop-2-en-1-one group. The synthetic route may include:
Formation of Thiazepane Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the thiazepane ring.
Introduction of Methyl Group: The methyl group is introduced at the 7th position of the thiazepane ring through alkylation reactions.
Attachment of Prop-2-en-1-one Moiety: The final step involves the attachment of the prop-2-en-1-one group to the thiazepane ring through condensation reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Batch Processing: Involves the stepwise addition of reactants and catalysts in a controlled environment.
Continuous Flow Processing: Utilizes continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(7-Methyl-1,4-thiazepan-4-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the prop-2-en-1-one moiety to corresponding alcohols.
Substitution: The thiazepane ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted thiazepane derivatives.
Scientific Research Applications
1-(7-Methyl-1,4-thiazepan-4-yl)prop-2-en-1-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(7-Methyl-1,4-thiazepan-4-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
1-(7-Methyl-1,4-thiazepan-4-yl)prop-2-en-1-ol: Similar structure but with an alcohol group instead of a ketone.
1-(7-Methyl-1,4-thiazepan-4-yl)prop-2-en-1-thione: Contains a thione group instead of a ketone.
1-(7-Methyl-1,4-thiazepan-4-yl)prop-2-en-1-amine: Features an amine group instead of a ketone.
Uniqueness
1-(7-Methyl-1,4-thiazepan-4-yl)prop-2-en-1-one is unique due to its specific combination of a thiazepane ring and a prop-2-en-1-one moiety, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-(7-methyl-1,4-thiazepan-4-yl)prop-2-en-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NOS/c1-3-9(11)10-5-4-8(2)12-7-6-10/h3,8H,1,4-7H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSHBAIUZBNDTBV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CCS1)C(=O)C=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.